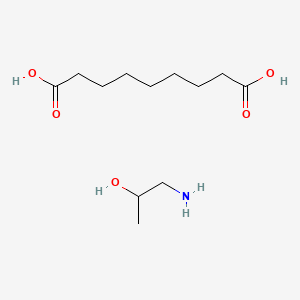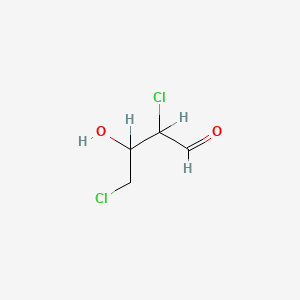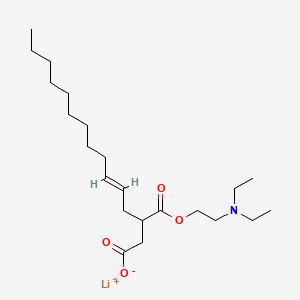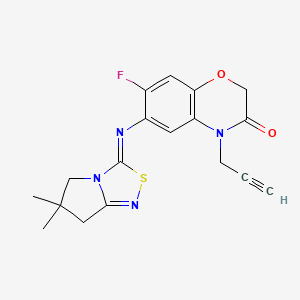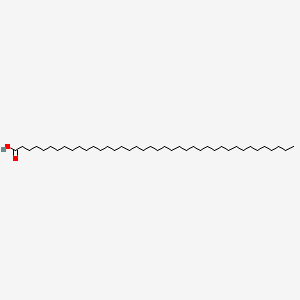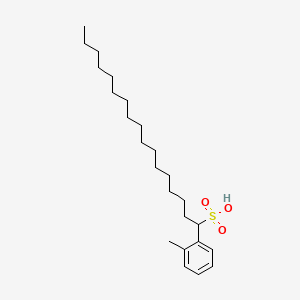
(R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is an organic compound with a unique structure that includes a vinyl group and an isobutyrate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate typically involves the esterification of ®-1,5-Dimethyl-1-vinylhex-4-enol with isobutyric acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of ®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Grignard reagents, organolithium reagents
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, ®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is used as a building block for the synthesis of more complex molecules. Its vinyl group allows for various functionalization reactions, making it a versatile intermediate.
Biology
The compound’s potential biological activity is being explored in research settings. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of ®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate are investigated for their potential as drug candidates. The compound’s unique structure allows for the design of molecules with specific biological targets.
Industry
In the industrial sector, ®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and coatings.
Mécanisme D'action
The mechanism of action of ®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate depends on its specific application. In chemical reactions, the vinyl group can act as a reactive site for nucleophilic attack, while the ester group can undergo hydrolysis or reduction. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1,5-Dimethyl-1-vinylhex-4-enyl acetate: Similar structure but with an acetate ester group instead of isobutyrate.
®-1,5-Dimethyl-1-vinylhex-4-enyl propionate: Similar structure but with a propionate ester group.
®-1,5-Dimethyl-1-vinylhex-4-enyl butyrate: Similar structure but with a butyrate ester group.
Uniqueness
®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. The isobutyrate group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
94022-07-8 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
[(3R)-3,7-dimethylocta-1,6-dien-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C14H24O2/c1-7-14(6,10-8-9-11(2)3)16-13(15)12(4)5/h7,9,12H,1,8,10H2,2-6H3/t14-/m0/s1 |
Clé InChI |
JZIARAQCPRDGAC-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)C(=O)O[C@](C)(CCC=C(C)C)C=C |
SMILES canonique |
CC(C)C(=O)OC(C)(CCC=C(C)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



